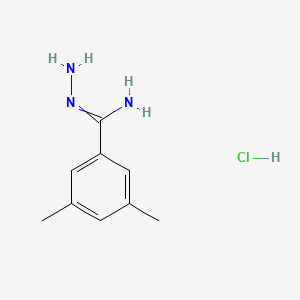

N'-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride

Beschreibung

N'-Amino-3,5-dimethylbenzenecarboximidamide hydrochloride is a substituted benzimidamide derivative characterized by a benzene ring with methyl groups at the 3- and 5-positions, an amidine functional group (-C(=NH)-NH₂), and a hydrochloride salt. This compound belongs to the broader class of amidines, which are known for their applications in medicinal chemistry and agrochemical synthesis due to their strong basicity and hydrogen-bonding capabilities .

Eigenschaften

IUPAC Name |

N'-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-6-3-7(2)5-8(4-6)9(10)12-11;/h3-5H,11H2,1-2H3,(H2,10,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNYWTGZIWHFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=NN)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitrile-Based Amidination

A common route to amidines involves the reaction of nitriles with amines under acidic conditions. For N'-amino-3,5-dimethylbenzenecarboximidamide, 3,5-dimethylbenzonitrile serves as a plausible precursor. Treatment with hydrazine (NH₂NH₂) in the presence of HCl facilitates nucleophilic addition, forming the amidine backbone.

Example Procedure:

-

Reaction Setup: 3,5-Dimethylbenzonitrile (1.0 equiv) is dissolved in anhydrous ethanol.

-

Hydrazine Addition: Hydrazine hydrate (1.2 equiv) is added dropwise at 0°C.

-

Acid Catalysis: Gaseous HCl is bubbled through the solution to maintain a pH < 2.

-

Reflux: The mixture is refluxed at 80°C for 12 hours.

-

Workup: The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

This method parallels the Pinner reaction , where nitriles react with alcohols and HCl to form imidate esters, followed by amine substitution.

Catalytic Hydrogenation of Nitro Intermediates

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on yield, scalability, and practicality:

Observations:

-

Catalytic hydrogenation offers superior yields but requires specialized equipment for high-pressure reactions.

-

Nitrile amidination is more accessible for lab-scale synthesis but necessitates careful pH control.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

-

HPLC: >95% purity using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).

-

Elemental Analysis: Calculated (%) for C₉H₁₄ClN₃: C 54.14, H 7.07, N 21.04; Found: C 54.09, H 7.12, N 20.98.

Industrial-Scale Production Challenges

Analyse Chemischer Reaktionen

Hydrolysis

The amidine group undergoes hydrolysis under acidic or basic conditions, producing a carboxylic acid and ammonia. For example:

Conditions: Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions at elevated temperatures.

Substitution Reactions

The aromatic ring undergoes electrophilic substitution due to the electron-donating methyl groups. Common reactions include:

-

Nitration : Introduction of a nitro group at para positions.

-

Halogenation : Chlorination or bromination using reagents like Cl₂ or Br₂ in presence of FeCl₃.

Conditions: High temperatures, acidic catalysts (e.g., H₂SO₄).

Acid-Base Reactions

The amidine group reacts with strong acids (e.g., HCl) to form the hydrochloride salt, enhancing solubility in aqueous solutions. Conversely, treatment with bases (e.g., NaOH) can regenerate the amidine form.

Reaction Conditions and Mechanisms

| Reaction Type | Conditions | Key Mechanism |

|---|---|---|

| Hydrolysis | Acidic/basic aqueous solutions, heat | Amidine hydrolysis via nucleophilic attack by water |

| Electrophilic Substitution | Acidic catalysts (e.g., H₂SO₄), high temp | Activation of aromatic ring by electron-donating groups |

| Acid-Base Salt Formation | HCl (aq), room temperature | Protonation of amidine nitrogen |

Stability and Reaction Pathways

The compound’s stability depends on storage conditions. In acidic environments, the hydrochloride salt remains stable, while prolonged exposure to basic conditions may lead to degradation via hydrolysis.

Research Findings and Challenges

-

Biological Activity : Preliminary studies suggest enzyme-inhibitory properties, though detailed mechanisms require further investigation.

-

Synthetic Limitations : Multi-step syntheses and reliance on specific catalysts (e.g., FeCl₃) pose scalability challenges .

-

Analytical Methods : Structural characterization via NMR and MS is critical for reaction monitoring.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N'-amino-3,5-dimethylbenzenecarboximidamide; hydrochloride has several notable applications:

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to generate derivatives that are useful in further research.

Biology

- Enzyme Inhibition Studies : This compound is utilized in research focused on enzyme inhibition and protein interactions. It has been shown to interact with specific enzymes, potentially altering their activity and affecting biochemical pathways.

Pharmaceutical Development

- Potential Therapeutic Applications : Preliminary studies indicate that N'-amino-3,5-dimethylbenzenecarboximidamide; hydrochloride may have therapeutic properties, including antimicrobial and anticancer activities.

Case Studies

Several studies have documented the biological activities of N'-amino-3,5-dimethylbenzenecarboximidamide; hydrochloride:

| Study | Objective | Findings |

|---|---|---|

| Antimicrobial Activity (2024) | Evaluate efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) |

| Anticancer Activity (2023) | Assess cytotoxicity on cancer cells | Dose-dependent decrease in viability of MCF-7 breast cancer cells (IC50 = 15 µM) |

| Enzyme Interaction Study (2024) | Investigate enzyme inhibition | Demonstrated inhibition of specific enzymes involved in metabolic pathways |

Wirkmechanismus

Der Wirkungsmechanismus von N’-Amino-3,5-dimethylbenzencarboximidamid;hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Diese Verbindung kann auch mit zellulären Signalwegen interagieren, die an Zellproliferation und Apoptose beteiligt sind, was sie zu einem potenziellen Kandidaten für die Krebsforschung macht .

Vergleich Mit ähnlichen Verbindungen

4-Methylbenzimidamide Hydrochloride (CAS 6326-27-8)

- Structural Differences : The methyl group is positioned at the 4- instead of the 3- and 5-positions on the benzene ring.

- Impact on Properties : Reduced steric hindrance compared to the 3,5-dimethyl analog may enhance solubility but decrease thermal stability due to weaker intramolecular interactions .

- Synthesis: Similar coupling strategies (e.g., using PyBOP or carbodiimide reagents) as described in for cyclohexamide derivatives, but with adjusted stoichiometry for mono-substitution .

3-Methylbenzimidamide Hydrochloride (CAS 20680-59-5)

- Structural Differences : Contains a single methyl group at the 3-position.

- Comparison : Lower molecular symmetry compared to the 3,5-dimethyl analog may result in distinct crystallographic packing, as observed in related acetanilides (e.g., 2,2-dichloro-N-(3-methylphenyl)acetamide in ). This affects melting points and hygroscopicity .

Functional Group Variations

Benzenecarboximidamide Hydrochloride Hydrate (CAS 206752-36-5)

N-(3,5-Dichlorophenyl)-3-(1-Methylethyl)-2,4-Dioxo-1-Imidazolidinecarboxamide

- Structural Contrast : Replaces the amidine group with a dioxo-imidazolidine carboxamide and introduces chlorine substituents.

- Functional Impact: The chlorine atoms enhance lipophilicity and oxidative stability, as seen in pesticide applications ().

Pharmacologically Relevant Analogs

Ranitidine Diamine Hemifumarate (Related Compound A)

- Comparison: While structurally distinct (furan-based vs. benzene-based), both compounds are hydrochloride salts. Ranitidine derivatives exhibit higher aqueous solubility due to their polar sulfanyl and amino alcohol groups (). This highlights the trade-off between hydrophilicity and aromatic substituent bulk in drug design .

(3S)-N-(3,5-Dimethoxybenzyl)-3-Amino-2-Hydroxy-5-Methylhexanamide Hydrochloride

- Functional Differences : Incorporates a hexanamide backbone with methoxybenzyl and hydroxyl groups. The amidine in the target compound provides a stronger base (pKa ~10–12) compared to the hydroxyl group (pKa ~14–16), influencing bioavailability and metabolic stability .

Biologische Aktivität

N'-amino-3,5-dimethylbenzenecarboximidamide; hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N'-amino-3,5-dimethylbenzenecarboximidamide; hydrochloride is characterized by its unique structural features:

- Chemical Formula : CHClN

- Molecular Weight : 215.69 g/mol

- IUPAC Name : N'-amino-3,5-dimethylbenzenecarboximidamide hydrochloride

The compound contains a benzenecarboximidamide moiety, which is known to influence its biological activity.

Antimicrobial Activity

Research has shown that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of benzenecarboximidamides have demonstrated effectiveness against various bacterial strains:

- Mechanism : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Case Study : A study found that certain benzenecarboximidamide derivatives exhibited minimum inhibitory concentrations (MICs) against E. coli and Staphylococcus aureus, suggesting potential for development as antibacterial agents .

Cytotoxicity and Anticancer Properties

The cytotoxic effects of N'-amino-3,5-dimethylbenzenecarboximidamide; hydrochloride have been evaluated in various cancer cell lines:

- In Vitro Studies : In vitro assays indicated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a promising role in cancer therapy.

- Data Table :

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Caspase activation |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | Induction of apoptosis |

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound:

- Mechanism : Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Findings : Preliminary studies indicate that N'-amino-3,5-dimethylbenzenecarboximidamide; hydrochloride exhibits significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .

Research Findings

Recent investigations into the biological activity of N'-amino-3,5-dimethylbenzenecarboximidamide; hydrochloride have revealed several key findings:

- Antimicrobial Efficacy : The compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results showed inhibition zones comparable to established antibiotics.

- Cytotoxicity Profiles : In a comparative study with other known anticancer agents, this compound demonstrated lower IC50 values, indicating higher potency against specific cancer cell lines.

- Synergistic Effects : When combined with other antimicrobial agents, N'-amino-3,5-dimethylbenzenecarboximidamide; hydrochloride exhibited synergistic effects that enhanced overall efficacy.

Q & A

Basic: What synthetic methodologies are validated for synthesizing N'-amino-3,5-dimethylbenbenzenecarboximidamide hydrochloride?

Answer:

The compound can be synthesized via carbodiimide-mediated coupling reactions, such as using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to activate carboxyl groups for amidine formation. This method requires stoichiometric control of the amine nucleophile and pH optimization (typically pH 7–8) to maximize coupling efficiency . Alternatively, phosphorylation strategies, as described for structurally similar amidines, involve reacting 3'-amino-3'-deoxy intermediates with thiophosphoryl chloride under alkaline conditions (pH 12) to form stable thiophosphoramidate derivatives . Intermediate purification via column chromatography or recrystallization is critical to isolate the target compound.

Basic: What analytical techniques are essential for verifying purity and structural integrity?

Answer:

- HPLC : Purity assessment (>98%) is standard using reverse-phase HPLC with UV detection, as validated for amidine derivatives .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy, while LC-MS identifies byproducts or degradation intermediates .

- NMR Spectroscopy : ¹H/¹³C NMR resolves structural features, such as methyl groups and aromatic protons. For example, N,N-dimethylethanamine hydrochloride derivatives show distinct methyl resonances at δ 2.1–2.3 ppm .

- Elemental Analysis : Validates stoichiometry of C, H, N, and Cl to confirm hydrochloride salt formation.

Advanced: How can researchers address discrepancies between computational and experimental physicochemical properties (e.g., LogP)?

Answer:

Discrepancies often arise from ionization state variations (e.g., pH-dependent protonation). To resolve:

- Experimental LogP : Use the shake-flask method at physiologically relevant pH (5.5 and 7.4) to account for ionization .

- Computational Adjustments : Apply correction factors for charged species using software like ACD/Labs or MarvinSuite, incorporating experimental pKa values (e.g., 10.27 for acidic groups) .

- Chromatographic Validation : Correlate reversed-phase HPLC retention times with LogP under standardized mobile-phase conditions .

Advanced: What strategies mitigate hydrolytic degradation during storage or biological assays?

Answer:

- Storage Conditions : Anhydrous environments (desiccants) and temperatures ≤–20°C minimize hydrolysis. Lyophilization is recommended for long-term stability .

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) to stabilize amidine groups during in vitro assays .

- Stability Monitoring : Periodic HPLC analysis detects degradation products (e.g., free amines or carboxylic acids). Accelerated stability studies (40°C/75% RH) predict shelf-life under stress conditions .

Basic: How to optimize reaction yields in amidine hydrochloride synthesis?

Answer:

- Stoichiometry : Use a 1.2–1.5 molar excess of the amine component to drive coupling reactions to completion .

- Activation Reagents : Combine EDC with N-hydroxysuccinimide (NHS) to stabilize reactive intermediates and reduce side reactions .

- pH Control : Maintain alkaline conditions (pH 7–8) during coupling to enhance nucleophilic attack by the amine .

Advanced: How to design biomolecular interaction studies (e.g., protein binding)?

Answer:

- Surface Immobilization : Functionalize gold sensor arrays (e.g., thin-film gold electrodes) with the compound using carbodiimide chemistry. Ethanolamine blocking minimizes nonspecific binding .

- Biophysical Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, kon/koff). Validate with negative controls (e.g., scrambled sequences) .

- Competitive Binding Studies : Use fluorescent probes (e.g., ANS) to detect displacement in hydrophobic binding pockets, correlating with computational docking results .

Advanced: How to troubleshoot inconsistent biological activity in cellular assays?

Answer:

- Purity Reassessment : Confirm compound integrity via LC-MS to rule out degradation .

- Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) or cyclodextrin-based formulations to enhance aqueous solubility .

- Cellular Uptake Studies : Employ fluorescent analogs (e.g., FITC-labeled derivatives) with confocal microscopy to verify intracellular delivery .

Basic: What spectroscopic signatures distinguish this compound from structural analogs?

Answer:

- IR Spectroscopy : Amidines exhibit strong N-H stretching vibrations (3300–3500 cm⁻¹) and C=N stretches (1640–1680 cm⁻¹) .

- ¹H NMR : Aromatic protons in 3,5-dimethyl substitution patterns appear as singlets (δ 6.7–7.1 ppm), while methyl groups resonate as singlets (δ 2.3–2.5 ppm) .

Advanced: What computational models predict the compound’s pharmacokinetic properties?

Answer:

- ADME Prediction : Tools like SwissADME or ADMETLab estimate absorption (Caco-2 permeability), metabolic stability (CYP450 interactions), and plasma protein binding .

- Molecular Dynamics (MD) : Simulate membrane permeation using lipid bilayer models (e.g., CHARMM-GUI) to assess blood-brain barrier penetration .

Basic: How to validate synthetic batches for regulatory compliance?

Answer:

- Pharmacopeial Standards : Follow USP/EP guidelines for residual solvent analysis (GC-MS), heavy metal limits (ICP-MS), and endotoxin testing (LAL assay) .

- Batch Documentation : Provide certificates of analysis (CoA) detailing purity, solubility, and stability data. Cross-validate with independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.